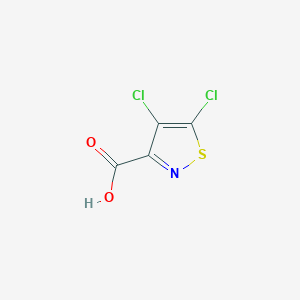

4,5-Dichloroisothiazole-3-carboxylic acid

Description

The exact mass of the compound 4,5-Dichloroisothiazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-Dichloroisothiazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloroisothiazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dichloro-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)7-10-3(1)6/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEHQZVNKOESSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361340 | |

| Record name | 4,5-Dichloroisothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131947-13-2 | |

| Record name | 4,5-Dichloroisothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131947-13-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Dichloroisothiazole-3-carboxylic acid chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 4,5-Dichloroisothiazole-3-carboxylic Acid

Introduction

4,5-Dichloroisothiazole-3-carboxylic acid is a heterocyclic organic compound belonging to the isothiazole family. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a key structural motif in various biologically active molecules. The presence of two chlorine atoms and a carboxylic acid group on the isothiazole ring imparts specific chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Derivatives of dichloroisothiazole carboxylic acids have shown notable fungicidal and antiviral activities, highlighting the importance of this chemical scaffold in drug discovery and development.[1][2]

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and reactivity of 4,5-Dichloroisothiazole-3-carboxylic acid, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of 4,5-Dichloroisothiazole-3-carboxylic acid are summarized below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| IUPAC Name | 4,5-dichloro-1,2-thiazole-3-carboxylic acid | [3] |

| CAS Number | 131947-13-2 | [3][4] |

| Molecular Formula | C₄HCl₂NO₂S | [3][5] |

| Molecular Weight | 198.03 g/mol | [3] |

| Exact Mass | 196.9105048 Da | [3] |

| Appearance | Solid (form may vary) | [6] (by analogy with isomer) |

| InChI | InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)7-10-3(1)6/h(H,8,9) | [3][5] |

| InChIKey | ZFEHQZVNKOESSZ-UHFFFAOYSA-N | [3][5] |

| SMILES | C1(=C(SN=C1C(=O)O)Cl)Cl | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 4,5-Dichloroisothiazole-3-carboxylic acid.

| Spectroscopy Type | Data Summary |

| ¹H NMR | A ¹H Nuclear Magnetic Resonance spectrum is available. The spectrum was recorded using DMSO-d6 as the solvent on a 500.134 MHz spectrometer. The acidic proton of the carboxylic group is expected to be the primary observable signal.[5] |

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and analysis of 4,5-Dichloroisothiazole-3-carboxylic acid and its derivatives.

Synthesis of 4,5-Dichloroisothiazole-3-carbonyl chloride

The conversion of the carboxylic acid to its more reactive acyl chloride derivative is a key step for synthesizing amides and esters.[8]

Protocol:

-

Combine 4,5-Dichloroisothiazole-3-carboxylic acid with 1.2 equivalents of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) to the mixture.

-

Heat the reaction mixture. The reaction time is significantly shortened to approximately 3 hours compared to methods without a DMF catalyst.[8]

-

Monitor the reaction for the complete conversion of the starting material.

-

After completion, remove the excess thionyl chloride, typically under reduced pressure, to yield the crude 4,5-Dichloroisothiazole-3-carbonyl chloride, which can be used in subsequent steps.

Synthesis of Amide and Ester Derivatives

The acyl chloride is a versatile intermediate for creating a library of amide and ester derivatives.[8]

Protocol for Amidation/Esterification:

-

Dissolve the appropriate amine (for amides) or alcohol/phenol (for esters) in a suitable aprotic solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4,5-Dichloroisothiazole-3-carbonyl chloride to the cooled amine/alcohol solution.

-

Allow the reaction to proceed, typically with stirring, letting it warm to room temperature.

-

Monitor the reaction's progress using a suitable chromatographic technique (e.g., TLC).

-

Upon completion, perform an aqueous workup to remove any unreacted starting materials and byproducts.

-

Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

-

Purify the final product using column chromatography or recrystallization.

General Analytical HPLC Method for Carboxylic Acids

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of carboxylic acids and monitoring reaction progress.[9][10]

Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile.[10]

-

Sample Preparation: Accurately weigh a small amount of the 4,5-Dichloroisothiazole-3-carboxylic acid sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 100 mg/L).[10] If necessary, filter the sample through a 0.22 µm filter.[10]

-

Chromatographic Conditions:

-

Column: Use a reverse-phase column (e.g., C18).

-

Detection: UV detection is typically suitable for aromatic carboxylic acids.

-

Flow Rate: A standard flow rate (e.g., 1 mL/min) is generally used.

-

Injection Volume: Inject a small volume (e.g., 10-20 µL) of the sample solution.

-

-

Analysis: Run the sample and analyze the resulting chromatogram for the retention time and peak area to determine purity or concentration against a standard.

Chemical Reactivity and Biological Significance

Reactivity of the Carboxyl Group

The carboxylic acid functional group is the primary site of reactivity in 4,5-Dichloroisothiazole-3-carboxylic acid.[11]

-

Acyl Halide Formation: As detailed in the protocol above, it readily reacts with reagents like thionyl chloride to form the highly reactive 4,5-Dichloroisothiazole-3-carbonyl chloride.[8] This is a crucial step for creating derivatives.[8][11]

-

Esterification and Amidation: The resulting acyl chloride is an excellent electrophile for reactions with nucleophiles such as alcohols, phenols, and amines to produce a wide range of esters and amides.[8]

-

Reduction: The carboxylic acid group can be selectively reduced. For instance, treatment with borane (BH₃) can reduce the carboxyl group to a hydroxymethyl group.[8]

Caption: Synthetic pathways of 4,5-Dichloroisothiazole-3-carboxylic acid.

Biological Activity and Applications

While specific biological data for 4,5-Dichloroisothiazole-3-carboxylic acid is limited in the provided search results, the broader class of dichloroisothiazole derivatives shows significant biological activity.

-

Fungicidal Activity: Ester derivatives of the related 3,4-dichloroisothiazole coumarin structure have demonstrated potent fungicidal activity against various plant pathogens like Alternaria solani and Botrytis cinerea.[2] This suggests that derivatives of the 4,5-dichloro isomer could also possess valuable agrochemical properties.

-

Antiviral Activity: Amide derivatives of 3,4-Dichloroisothiazole-5-carboxylic acid have been shown to have good activity against the Tobacco Mosaic Virus (TMV) and can induce systemic acquired resistance in plants.[1]

-

Pharmaceutical Potential: The isothiazole ring is a known pharmacophore. Derivatives have been investigated for various therapeutic applications, including anticancer and antibacterial activities.[12][13][14] The reactivity of 4,5-Dichloroisothiazole-3-carboxylic acid makes it an attractive starting material for synthesizing new chemical entities for drug discovery programs.

Caption: Application potential based on the core chemical scaffold.

Conclusion

4,5-Dichloroisothiazole-3-carboxylic acid is a versatile chemical building block with significant potential in applied chemistry. Its well-defined chemical properties and predictable reactivity, centered around the carboxylic acid group, allow for the straightforward synthesis of a diverse range of amide and ester derivatives. Based on the demonstrated biological activities of closely related analogues, this compound and its derivatives are promising candidates for the development of new fungicides, plant protection agents, and therapeutic compounds. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to explore the full potential of this valuable isothiazole scaffold.

References

- 1. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]

- 2. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5-DICHLOROISOTHIAZOLE-3-CARBOXYLIC ACID | 131947-13-2 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3,4-Dichloroisothiazole-5-carboxylic acid | 18480-53-0 [sigmaaldrich.com]

- 7. 4,5-Dichloroisothiazole-3-carboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. researchgate.net [researchgate.net]

- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cipac.org [cipac.org]

- 11. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 12. mdpi.com [mdpi.com]

- 13. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 4,5-dichloroisothiazole-3-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing from fundamental starting materials and culminating in the target carboxylic acid. This document furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its replication and further investigation by researchers in the field.

Overview of the Synthetic Pathway

The synthesis of 4,5-dichloroisothiazole-3-carboxylic acid is most effectively achieved through a two-stage process. The initial stage involves the construction of the isothiazole ring to form the nitrile precursor, 4,5-dichloro-3-cyanoisothiazole. The subsequent stage is the hydrolysis of this nitrile to the desired carboxylic acid. While direct, detailed experimental protocols for the synthesis of the 4,5-dichloro-3-cyanoisothiazole precursor are not extensively documented in readily available literature, a robust pathway can be constructed based on established methods for analogous isomers and related functional group transformations.

A plausible and documented approach for the synthesis of the nitrile precursor involves the dehydration of 4,5-dichloroisothiazole-3-carboxamide. The carboxamide itself is typically derived from the target carboxylic acid, suggesting a circular reference in some literature. However, the formation of the core dichloroisothiazole nitrile ring system from basic precursors has been detailed in patent literature for the isomeric 3,4-dichloro-5-cyanoisothiazole. This analogous synthesis, starting from sodium cyanide, carbon disulfide, and chlorine, provides a foundational methodology for accessing the required 4,5-dichloro-3-cyanoisothiazole intermediate.

The overall synthetic workflow can be visualized as follows:

Unraveling the Mechanism of Action of 4,5-Dichloroisothiazole-3-carboxylic Acid: A Review of Available Data

For Immediate Release

[City, State] – December 29, 2025 – An in-depth review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for 4,5-Dichloroisothiazole-3-carboxylic acid. While the broader class of isothiazole derivatives is known for a range of biological activities, detailed pharmacological, toxicological, and enzymatic studies elucidating the cellular targets and signaling pathways affected by this particular compound are not extensively documented in the public domain.

This technical guide aims to consolidate the available information on 4,5-Dichloroisothiazole-3-carboxylic acid and provide a framework for potential mechanisms based on the activities of structurally related isothiazole compounds. This document is intended for researchers, scientists, and drug development professionals who are interested in this molecule and its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-Dichloroisothiazole-3-carboxylic acid is presented below. This data is compiled from various chemical suppliers and public databases.

| Property | Value | Source |

| Molecular Formula | C₄HCl₂NO₂S | PubChem[1] |

| Molecular Weight | 198.03 g/mol | PubChem[1] |

| CAS Number | 131947-13-2 | PubChem[1] |

| Appearance | Powder or liquid | LookChem[2] |

| Purity | Typically ≥97% | Thermo Fisher Scientific[3] |

| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem[1], ChemicalBook[4] |

Known Biological Activities of Isothiazole Derivatives

While specific data for 4,5-Dichloroisothiazole-3-carboxylic acid is scarce, the isothiazole scaffold is a well-established pharmacophore with a wide range of biological activities. These activities offer potential avenues for investigating the mechanism of the target compound.

-

Antimicrobial and Antifungal Activity: Isothiazole derivatives are widely used as biocides and fungicides.[5] The general proposed mechanisms for antimicrobial action include the disruption of cell walls and membranes, inhibition of protein and nucleic acid synthesis, and interference with metabolic pathways.[6] For instance, some thiazole derivatives have been shown to inhibit enzymes like E. coli MurB, which is involved in bacterial cell wall synthesis, and 14a-lanosterol demethylase in fungi.[7]

-

Enzyme Inhibition: Certain thiazole-containing compounds have been identified as inhibitors of specific enzymes. For example, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been reported as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[8]

-

Anticancer and Antiproliferative Activity: Some isothiazole derivatives have demonstrated antiproliferative effects against various cancer cell lines, though the specific mechanisms are often not fully elucidated.[9]

It is important to note that these are general activities of the broader isothiazole class, and the specific activity and mechanism of 4,5-Dichloroisothiazole-3-carboxylic acid may differ significantly based on its unique substitution pattern.

Postulated Mechanism of Action for 4,5-Dichloroisothiazole-3-carboxylic Acid

Based on the known reactivity of isothiazoles and related compounds, a hypothetical mechanism of action for its potential antimicrobial properties can be proposed. This serves as a starting point for future experimental validation.

Caption: Postulated antimicrobial mechanism of action.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the specific mechanism of action of 4,5-Dichloroisothiazole-3-carboxylic acid, a series of well-established experimental protocols would be required. The following outlines a potential workflow for researchers.

Caption: Experimental workflow for mechanism elucidation.

A detailed, hypothetical protocol for an initial enzyme inhibition screening assay is provided below.

Protocol: General Enzyme Inhibition Screening

-

Objective: To assess the inhibitory activity of 4,5-Dichloroisothiazole-3-carboxylic acid against a panel of commercially available enzymes relevant to microbial survival (e.g., proteases, kinases, metabolic enzymes).

-

Materials:

-

4,5-Dichloroisothiazole-3-carboxylic acid

-

Target enzymes

-

Substrates for each enzyme (preferably chromogenic or fluorogenic)

-

Assay buffer specific to each enzyme

-

96-well microplates

-

Microplate reader

-

-

Procedure: a. Prepare a stock solution of 4,5-Dichloroisothiazole-3-carboxylic acid in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the assay buffer, the target enzyme, and varying concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (known inhibitor). c. Incubate the plate for a predetermined time at the optimal temperature for the enzyme. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the reaction kinetics by measuring the absorbance or fluorescence at regular intervals using a microplate reader. f. Calculate the percentage of inhibition for each concentration of the test compound. g. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The current body of scientific literature lacks specific details on the mechanism of action of 4,5-Dichloroisothiazole-3-carboxylic acid. While its isothiazole core suggests potential antimicrobial or other biological activities through mechanisms such as enzyme inhibition or cell membrane disruption, these remain speculative without direct experimental evidence.

Future research should focus on systematic screening of this compound against various biological targets to identify its primary mode of action. The experimental workflow and protocols outlined in this guide provide a roadmap for such investigations. Elucidating the mechanism of action will be crucial for unlocking the potential therapeutic or industrial applications of this compound.

References

- 1. 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Isothiazolecarboxylicacid, 4,5-dichloro- MSDS CasNo.131947-13-2 [lookchem.com]

- 3. 4,5-Dichloroisothiazole-3-carboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. 4,5-DICHLOROISOTHIAZOLE-3-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. jchemrev.com [jchemrev.com]

- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Isothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the isothiazole scaffold reveals a versatile pharmacophore with significant potential across a spectrum of therapeutic areas. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of isothiazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to the development of numerous derivatives with potent and selective biological activities. These compounds have demonstrated significant promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, as well as potent enzyme inhibitors.[2][3][4][5] This guide delves into the core biological activities of isothiazole derivatives, offering a valuable resource for the design and development of novel therapeutics.

Anticancer Activity

Isothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[6][7][8] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins that are critical for cancer cell proliferation, survival, and metastasis.

Inhibition of Key Oncogenic Kinases

Several isothiazole derivatives have been identified as potent inhibitors of protein kinases that play crucial roles in cancer signaling pathways.

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers.[9][10][11] Isothiazole-based compounds have been developed as potent Aurora kinase inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[12][13]

-

c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis.[14][15][16] Isothiazole derivatives have been investigated as c-Met inhibitors, offering a strategy to block this important oncogenic pathway.[17]

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport, making them a key target for anticancer drugs.[18][19] Certain isothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[20][21][22]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression.[23] Their dysregulation is a hallmark of many cancers. Isothiazole-containing compounds have been developed as HDAC inhibitors, promoting the re-expression of tumor suppressor genes and inducing cancer cell death.[2][24][25][26]

Quantitative Data: Anticancer Activity of Isothiazole Derivatives

| Compound Class | Target/Mechanism | Cell Line | Activity (IC₅₀) | Reference |

| Aminothiazole Derivatives | Aurora Kinase Inhibition | Various Cancer Cells | Nanomolar to low micromolar range | [12][13] |

| Thiazole-Naphthalene Derivatives | Tubulin Polymerization Inhibition | MCF-7, A549 | 0.48 - 0.97 µM | [21] |

| Bisthiazole-based Hydroxamic Acids | HDAC Inhibition | HCT-116 | Low micromolar to mid-nanomolar range | [24] |

| Thiazole-based derivatives | Cytotoxicity | SaOS-2 | High concentrations decrease proliferation | [6] |

| Platinum(II) complexes with 4-nitroisothiazoles | DNA interaction | MCF-7, ES-2, A549 | Comparable to cisplatin | [27] |

| Thiazole-2-acetamide derivatives | Tubulin Polymerization Inhibition | Four human cancer cell lines | GI₅₀ values of 6, 7, and 8 µM | [22] |

| Coumarin-thiazole derivatives | Dual EGFR/HDAC1 inhibition | HCT-116, MCF-7 | Promising selectivity indices | [28] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Isothiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade.[4][29]

Inhibition of 5-Lipoxygenase (5-LOX) and Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1)

The arachidonic acid cascade is a central pathway in inflammation, leading to the production of pro-inflammatory mediators like leukotrienes and prostaglandins.[30][31] Isothiazole derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E₂ synthase-1 (mPGES-1), enzymes that are critical for the production of leukotrienes and prostaglandin E₂, respectively.[1][32][33] This dual inhibition offers a promising strategy for the development of potent anti-inflammatory drugs with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: Anti-inflammatory Activity of Isothiazole Derivatives

| Compound Class | Target | Assay | Activity | Reference |

| 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides | Not specified | Carrageenan-induced edema | Significant anti-inflammatory activity | [4] |

| Thiazolyl and isothiazolyl azomethine derivatives | Not specified | Carrageenan-induced mice paw edema | Inhibition of 16.3-64% | [4] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Isothiazole derivatives have shown a broad spectrum of activity against various pathogenic bacteria and fungi.[34][35][36]

The antimicrobial mechanism of action for some isothiazole derivatives involves the inhibition of essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is a key enzyme in bacterial fatty acid synthesis.[34]

Quantitative Data: Antimicrobial Activity of Isothiazole Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

| 3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazoles | Gram-positive and Gram-negative bacteria | 4 to 32 µg/mL | [2] |

| 5-{[(1H-benzo[d]imidazol-2ʹ-yl)thio]methyl}-3-aryl isothiazole derivatives | Gram-positive and Gram-negative bacteria | Significant activity reported | [2] |

| 1,3-Thiazole and benzo[d]thiazole derivatives | S. aureus, E. coli, A. niger | 50–75 µg/mL for benzo[d]thiazole derivatives | [36] |

| Thiazole-quinolinium derivatives | MRSA, VRE | 1-16 mg/mL | [34] |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli | 16.1 µM | [34] |

Antiviral Activity

Isothiazole derivatives have also demonstrated promising activity against a range of viruses, including both RNA and DNA viruses.[37][38][39] Specific derivatives have shown efficacy against picornaviruses, measles virus, and human immunodeficiency virus (HIV).[37][38] The mechanism of antiviral action is still under investigation for many of these compounds but may involve the inhibition of viral enzymes or interference with viral entry or replication processes.[40]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes influenced by isothiazole derivatives, the following diagrams have been generated using Graphviz.

Figure 1: Simplified signaling pathway of Aurora Kinase inhibition.

Figure 2: Mechanism of tubulin polymerization inhibition.

Figure 3: Experimental workflow for the MTT assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of isothiazole derivatives.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isothiazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the isothiazole derivative or vehicle (control) orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before carrageenan injection. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the agent that prevents visible growth.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

-

Preparation of Compound Dilutions: Perform a two-fold serial dilution of the isothiazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Antiviral Activity: Plaque Reduction Assay

This assay is the gold standard for measuring the efficacy of antiviral compounds that inhibit the replication of lytic viruses.

Principle: Infectious virus particles create localized areas of cell death or lysis (plaques) in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number of plaques formed.

Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus and Compound Incubation: Prepare serial dilutions of the isothiazole derivative. Mix each dilution with a standard amount of virus and incubate for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.

-

Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques unstained.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Conclusion

The isothiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral effects, underscores the significant potential of this heterocyclic system in addressing a wide array of unmet medical needs. The information provided in this technical guide, from quantitative activity data to detailed experimental protocols and pathway visualizations, is intended to serve as a valuable resource for researchers dedicated to the exploration and development of novel isothiazole-based drugs. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of innovative medicines.

References

- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aurora kinase inhibitors as anticancer molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothiocyanatostilbenes as novel c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]

- 18. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies [mdpi.com]

- 19. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and HDAC inhibitory activity of isosteric thiazoline-oxazole largazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. New benzothiazole/thiazole-containing hydroxamic acids as potent histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes [mdpi.com]

- 28. Design, synthesis and molecular modeling of new coumarin–thiazole derivatives as dual EGFR/HDAC1 inhibitors: in vitro and in vivo anticancer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 29. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 31. e-century.us [e-century.us]

- 32. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 33. tandfonline.com [tandfonline.com]

- 34. jchemrev.com [jchemrev.com]

- 35. jchemrev.com [jchemrev.com]

- 36. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]

- 40. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

4,5-Dichloroisothiazole-3-carboxylic acid CAS number 131947-13-2

An In-depth Technical Guide to 4,5-Dichloroisothiazole-3-carboxylic acid

CAS Number: 131947-13-2

This technical guide provides a comprehensive overview of 4,5-Dichloroisothiazole-3-carboxylic acid, a heterocyclic compound available for research and development. While specific biological data on this particular molecule is limited in public literature, it serves as a valuable intermediate in the synthesis of novel chemical entities. This document collates its known chemical properties, safety information, and key experimental methodologies for its derivatization. It also contextualizes its potential within the broader field of isothiazole chemistry for drug discovery and agrochemical research professionals.

Chemical Properties and Identifiers

4,5-Dichloroisothiazole-3-carboxylic acid is a solid, crystalline compound.[1][2] Its core structure is a five-membered isothiazole ring, substituted with chlorine atoms at positions 4 and 5, and a carboxylic acid group at position 3.[3] This arrangement of functional groups makes it a versatile building block in organic synthesis.

| Parameter | Value | Source(s) |

| CAS Number | 131947-13-2 | [3][4][5] |

| IUPAC Name | 4,5-dichloro-1,2-thiazole-3-carboxylic acid | [3] |

| Synonyms | 4,5-Dichloro-isothiazole-3-carboxylic acid | [4] |

| Molecular Formula | C₄HCl₂NO₂S | [3][5] |

| Molecular Weight | 198.03 g/mol | [3][5] |

| Physical Form | Powder / Solid | [1] |

| Melting Point | 169 °C | [2] |

| Boiling Point | 205.9 ± 40.0 °C (Predicted) | [2] |

| Density | 1.824 ± 0.06 g/cm³ (Predicted) | [2] |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | Description | Source(s) |

| Health Hazard | Irritating to eyes, respiratory system, and skin. | [1] |

| Ingestion Hazard | May be harmful if swallowed. | [1] |

| Inhalation Hazard | May be harmful if inhaled; causes respiratory tract irritation. | [1] |

| Skin Contact | May be harmful if absorbed through the skin; causes skin irritation. | [1] |

| First Aid (Eyes) | Flush with plenty of water for at least 15 minutes. | [1] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes. | [1] |

| First Aid (Inhalation) | Move to fresh air immediately. | [1] |

Role in Chemical Synthesis

As a carboxylic acid, this compound is a precursor for a variety of derivatives. Its primary application in documented research is its conversion into amides and esters.[6] This is typically achieved via an acid chloride intermediate, which is highly reactive towards nucleophiles like amines and alcohols. The isothiazole ring itself is a significant scaffold in medicinal and agrochemical chemistry, known to be a component of various biologically active molecules.[7][8][9]

Derivatives of the isomeric compound, 3,4-dichloroisothiazole-5-carboxylic acid, have demonstrated broad-spectrum fungicidal activity and efficacy against the Tobacco Mosaic Virus (TMV).[8] Other isothiazole-based compounds have reported anti-HIV, antiproliferative, and anti-inflammatory properties, highlighting the therapeutic potential of this chemical class.[9][10]

References

- 1. 3-Isothiazolecarboxylicacid, 4,5-dichloro- MSDS CasNo.131947-13-2 [lookchem.com]

- 2. 4,5-DICHLOROISOTHIAZOLE-3-CARBOXYLIC ACID CAS#: 131947-13-2 [chemicalbook.com]

- 3. 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4,5-Dichloroisothiazole-3-carboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]

- 9. mdpi.com [mdpi.com]

- 10. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure Elucidation of 4,5-Dichloroisothiazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4,5-Dichloroisothiazole-3-carboxylic acid. It details the key analytical techniques and experimental protocols used to confirm the chemical structure and purity of this compound. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of isothiazole derivatives in drug discovery and development. Spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, are presented and analyzed. Detailed experimental protocols for the synthesis and characterization are also provided to ensure reproducibility.

Introduction

4,5-Dichloroisothiazole-3-carboxylic acid is a heterocyclic compound belonging to the isothiazole class. Isothiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, various substituted isothiazoles have demonstrated analgesic, antipyretic, fungicidal, and herbicidal properties.[1] The structural elucidation of such compounds is a critical step in drug discovery and development, ensuring the correct molecular architecture for subsequent studies, including structure-activity relationship (SAR) analysis and in vivo testing. This guide outlines the systematic approach to confirming the structure of 4,5-Dichloroisothiazole-3-carboxylic acid through a combination of modern spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-Dichloroisothiazole-3-carboxylic acid is presented in the table below.

| Property | Value |

| Molecular Formula | C₄HCl₂NO₂S |

| Molecular Weight | 198.02 g/mol |

| CAS Number | 131947-13-2 |

| Appearance | Solid |

Synthesis and Characterization Workflow

The general workflow for the synthesis and structural confirmation of 4,5-Dichloroisothiazole-3-carboxylic acid involves the hydrolysis of a nitrile precursor, followed by purification and subsequent spectroscopic analysis.

Experimental Protocols

Synthesis of 4,5-Dichloroisothiazole-3-carboxylic acid via Nitrile Hydrolysis

The synthesis of 4,5-Dichloroisothiazole-3-carboxylic acid can be achieved through the hydrolysis of 4,5-dichloroisothiazole-3-carbonitrile. Both acidic and basic conditions can be employed for this transformation.[2][3][4][5]

Protocol for Acidic Hydrolysis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-dichloroisothiazole-3-carbonitrile in a solution of dilute hydrochloric acid (e.g., 6 M HCl).

-

Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (disappearance of the starting nitrile), allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any remaining acid and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: Dry the purified product under vacuum to yield 4,5-Dichloroisothiazole-3-carboxylic acid.

Protocol for Basic Hydrolysis:

-

Reaction Setup: In a round-bottom flask, dissolve 4,5-dichloroisothiazole-3-carbonitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heating: Heat the mixture, and monitor the reaction by TLC.

-

Acidification: After the hydrolysis is complete, cool the reaction mixture to room temperature. Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. This will protonate the carboxylate salt to form the free carboxylic acid, which will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize as described in the acidic hydrolysis protocol.

-

Drying: Dry the purified product under vacuum.

Spectroscopic Characterization

The following protocols outline the standard procedures for acquiring the spectroscopic data necessary for the structure elucidation of 4,5-Dichloroisothiazole-3-carboxylic acid.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and characteristic fragment ions.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Spectroscopic Data and Interpretation

The structural confirmation of 4,5-Dichloroisothiazole-3-carboxylic acid is based on the collective interpretation of data from various spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,5-Dichloroisothiazole-3-carboxylic acid is expected to be simple, showing a single broad singlet for the acidic proton of the carboxylic acid group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | broad s | 1H | -COOH |

Note: The exact chemical shift of the carboxylic acid proton is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on studies of related 3-substituted 4,5-dichloroisothiazoles, the characteristic chemical shifts for the isothiazole ring carbons can be predicted.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 170 | C=O (Carboxylic acid) |

| ~146 - 149 | C3 (Isothiazole ring) |

| ~118 - 123 | C4 or C5 (Isothiazole ring) |

| ~102 - 116 | C4 or C5 (Isothiazole ring) |

Mass Spectrometry

The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern.

| m/z | Interpretation |

| 197/199/201 | [M-H]⁻ molecular ion cluster (due to ³⁵Cl and ³⁷Cl isotopes) |

| 153/155/157 | [M-H-CO₂]⁻ fragment (loss of carbon dioxide) |

| 179/181/183 | [M-H₂O]⁻ fragment (loss of water) |

Fragmentation Pathway:

The mass spectra of carboxylic acids often show prominent peaks corresponding to the loss of water (M-18) and the carboxyl group (M-45).[6] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer)[7][8] |

| 1760 - 1690 | Strong | C=O stretch (Carboxylic acid)[7][8] |

| ~1400 | Medium | C-O-H bend |

| ~1250 | Medium | C-O stretch |

| ~920 | Medium, Broad | O-H out-of-plane bend (Dimer) |

| Below 800 | Medium-Strong | C-Cl stretch |

The very broad O-H stretching absorption is characteristic of a hydrogen-bonded carboxylic acid dimer.[7][8]

Logical Framework for Structure Confirmation

The final confirmation of the structure of 4,5-Dichloroisothiazole-3-carboxylic acid is achieved by integrating the data from all spectroscopic techniques.

Conclusion

The structure of 4,5-Dichloroisothiazole-3-carboxylic acid can be unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. The data obtained from these techniques are consistent with the proposed molecular structure, providing a solid foundation for its use in further research and development activities, particularly in the field of medicinal chemistry. The detailed protocols provided in this guide offer a clear and reproducible methodology for the synthesis and characterization of this important isothiazole derivative.

References

- 1. Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00112A [pubs.rsc.org]

- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-dichloroisothiazole-3-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development. This document outlines the core synthetic pathways, provides detailed experimental protocols for key reactions, and presents quantitative data in a clear and accessible format.

Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid

A general procedure for the synthesis of dichloroisothiazole carbonitriles involves the chlorination of an alkali-metal cyanodithioformate[1]. Another approach for a similar isomer involves the reaction of a ferricyanide complex with carbon disulfide and chlorine[2]. Following the formation of the nitrile, it can be hydrolyzed to the carboxylic acid.

Logical Synthesis Workflow:

Caption: Plausible synthetic pathway to 4,5-Dichloroisothiazole-3-carboxylic acid.

Synthesis of 4,5-Dichloroisothiazole-3-carbonyl Chloride

The conversion of 4,5-dichloroisothiazole-3-carboxylic acid to its highly reactive acid chloride derivative is a key step in the synthesis of its amides and esters. An improved and efficient method utilizes thionyl chloride with a catalytic amount of dimethylformamide (DMF)[3].

Experimental Protocol:

A mixture of 4,5-dichloroisothiazole-3-carboxylic acid, 1.2 equivalents of thionyl chloride, and a catalytic amount of DMF is heated. This procedure is a significant improvement over older methods that required a large excess of thionyl chloride (5 to 15 equivalents) and longer reaction times (16 hours). The reaction time is reduced to 3 hours with this improved method[3]. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The resulting 4,5-dichloroisothiazole-3-carbonyl chloride can be purified by dissolving the residue in hexane and passing it through a short plug of silica gel[3].

Quantitative Data:

| Product | Reagents | Reaction Time | Yield | Reference |

| 4,5-Dichloroisothiazole-3-carbonyl chloride | 4,5-Dichloroisothiazole-3-carboxylic acid, SOCl₂, cat. DMF | 3 hours | 98% | [3] |

Synthesis Workflow:

Caption: Synthesis of 4,5-Dichloroisothiazole-3-carbonyl chloride.

Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amide Derivatives

The synthesis of amide derivatives is achieved by the reaction of 4,5-dichloroisothiazole-3-carbonyl chloride with ammonia or various primary and secondary amines[3].

Experimental Protocol:

To a solution of the amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), 4,5-dichloroisothiazole-3-carbonyl chloride is added, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature until completion. The product can then be isolated and purified using standard techniques such as filtration, extraction, and crystallization or chromatography.

General Reaction Scheme:

Caption: General synthesis of 4,5-Dichloroisothiazole-3-carboxamides.

Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Ester Derivatives

Ester derivatives are synthesized by the reaction of 4,5-dichloroisothiazole-3-carbonyl chloride with a wide range of alcohols and phenols[3].

Experimental Protocol:

The alcohol or phenol is dissolved in a suitable solvent, and 4,5-dichloroisothiazole-3-carbonyl chloride is added. A base, such as triethylamine or pyridine, is often used to scavenge the HCl produced. The reaction is typically carried out at room temperature. Upon completion, the ester product is isolated and purified by conventional methods.

Quantitative Data for an Exemplary Esterification:

| Product | Reactants | Yield | Reference |

| 4-Hydroxymethyl-2-methoxyphenyl 4,5-dichloroisothiazole-3-carboxylate | 4,5-Dichloroisothiazole-3-carbonyl chloride, Vanillyl alcohol, Na[BH(OAc)₃] | 97% | [3] |

General Reaction Scheme:

Caption: General synthesis of 4,5-Dichloroisothiazole-3-carboxylate esters.

Summary of Synthetic Pathways

The following diagram provides a comprehensive overview of the synthetic routes to 4,5-dichloroisothiazole-3-carboxylic acid derivatives.

Caption: Overall synthetic scheme for 4,5-Dichloroisothiazole-3-carboxylic acid and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of Dichloroisothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroisothiazole compounds are a class of heterocyclic molecules that have garnered significant attention in the fields of medicinal chemistry and drug development. Their unique structural features, conferred by the isothiazole ring system chlorinated at various positions, give rise to a diverse range of physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the core physicochemical characteristics of dichloroisothiazole derivatives, detailed experimental protocols for their synthesis and analysis, and an exploration of their mechanisms of action, particularly in the context of drug development.

Physicochemical Properties

The physicochemical properties of dichloroisothiazole compounds are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. These properties, including melting point, boiling point, density, and solubility, influence their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their interaction with biological targets. The following tables summarize the available quantitative data for several key dichloroisothiazole derivatives.

Table 1: Physicochemical Properties of Dichloroisothiazole Carboxylic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 3,4-Dichloroisothiazole-5-carboxylic acid | 18480-53-0 | C₄HCl₂NO₂S | 198.03 | 175-177[1] | 205.9 at 760 mmHg[1] | 1.824[1] |

| 4,5-Dichloroisothiazole-3-carboxylic acid | 131947-13-2 | C₄HCl₂NO₂S | 198.03 | Not Available | Not Available | Not Available |

Table 2: Physicochemical Properties of Other Dichloroisothiazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |

| 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | 26542-23-4 | C₄H₃Cl₂NOS | 184.04 | Not Available | Not Available |

| 3-Chloro-1,2-benzisothiazole | 7716-66-7 | C₇H₄ClNS | 169.63 | Not Available | Not Available |

| 4,5-Dichloro-2-octyl-4-isothiazolin-3-one | 64359-81-5 | C₁₁H₁₇Cl₂NOS | 282.23 | Not Available | Crystals from hexane |

Experimental Protocols

Synthesis of Dichloroisothiazole Derivatives

1. Synthesis of 4,5-Dichloro-2-octyl-isothiazolone

This protocol describes the synthesis of 4,5-Dichloro-2-octyl-isothiazolone from N,N'-dimethyl-3,3'-dithiodipropionamide.

-

Materials: N,N'-dimethyl-3,3'-dithiodipropionamide, Ethyl acetate, Thionyl chloride, Chlorine gas.

-

Procedure:

-

In a 500 mL four-neck flask equipped with a thermometer and a stirrer, add 200 g of ethyl acetate and 23.6 g (0.1 mol) of N,N'-dimethyl-3,3'-dithiodipropionamide.

-

Stir the mixture and maintain the reaction temperature at 15°C.

-

Add 1.8 g (15.1 mmol) of thionyl chloride to the flask and continue stirring for 10 minutes.

-

Introduce 21.3 g (0.3 mol) of chlorine gas into the reaction system.

-

Stir the mixture for 5 hours.

-

Obtain 27.1 g of 4,5-Dichloro-2-octyl-isothiazolone by filtration and separation. The yield is approximately 84.9%.[2]

-

2. Synthesis of 3,4-Dichloroisothiazole-5-Carboxylic Acid

This protocol outlines the synthesis of 3,4-dichloroisothiazole-5-carboxylic acid, a key intermediate for various derivatives.

-

Materials: 3,4-dichloro-5-cyanoisothiazole, Methanol, 45% Sodium hydroxide solution, Concentrated hydrochloric acid.

-

Procedure:

-

Place 42.4 g of crude 3,4-dichloro-5-cyanoisothiazole in a 500 mL round-bottomed flask.

-

Add 100 mL of methanol and 30 g of 45% sodium hydroxide solution.

-

Stir the reaction mixture at 40°C for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Remove the residual methanol by concentration under reduced pressure.

-

Adjust the pH of the solution to 3 with concentrated hydrochloric acid.

-

Collect the precipitate by filtration and wash with cold water to yield 17.6 g of white solid 3,4-dichloroisothiazole-5-carboxylic acid.[3]

-

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of dichloroisothiazole compounds.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum. For 4,5-dichloroisothiazole derivatives, the protons on substituents will give characteristic signals. For example, in 3-substituted 4,5-dichloroisothiazoles, the chemical shifts of protons at the tertiary carbon atoms of pyran and pyridine systems are observed in the range of δ 4.91–5.50 ppm. Dihydropyridine NH group signals are observed at δ 6.24–6.49 ppm.[4]

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum. The presence of the 4,5-dichloroisothiazole fragment can be confirmed by the characteristic signals of the quaternary carbon atoms in the δ 101.8–115.5, 118.1–123.3, and 146.2–149.1 ppm regions.[4] For 4,5-dichloroisothiazole-3-carboxylic acid, the ¹³C NMR spectrum is also available for comparison.[5]

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Prepare the sample as a KBr pellet, a Nujol mull, or as a thin film. For solution-state IR, dissolve the compound in a suitable solvent that has minimal absorption in the region of interest (e.g., CCl₄, CS₂).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Analyze the spectrum for characteristic absorption bands. For example, a carboxylic acid derivative will show a broad O-H stretch around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. The C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is often used for volatile compounds and provides detailed fragmentation patterns. ESI is a softer ionization technique suitable for less volatile or thermally labile molecules.

-

Analysis:

-

Determine the molecular weight from the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern. Dichloroisothiazole derivatives often show characteristic losses of chlorine atoms, the isothiazole ring, and fragments from the substituent groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 and M+4 peaks for dichlorinated compounds.

-

Mechanism of Action and Signaling Pathways

Dichloroisothiazole derivatives exhibit a range of biological activities, with their fungicidal and biocidal properties being particularly well-studied. The mechanism of action often involves the inhibition of crucial cellular processes in the target organisms.

Inhibition of Thiol-Containing Enzymes

A primary mechanism of action for isothiazolinone biocides is the inhibition of enzymes that contain thiol (-SH) groups at their active sites.[6] The electrophilic sulfur atom of the isothiazolinone ring reacts with the nucleophilic thiol group, leading to the formation of a disulfide bond and inactivation of the enzyme. This disrupts vital metabolic pathways, such as those involving dehydrogenase enzymes, leading to a rapid inhibition of growth and metabolism, followed by irreversible cell damage and death.[7][8][9]

Caption: Inhibition of thiol-containing enzymes by dichloroisothiazole compounds.

Inhibition of Fungal Ergosterol Biosynthesis

Many dichloroisothiazole-based fungicides target the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, they inhibit the enzyme cytochrome P450 14α-demethylase (CYP51).[10][11] This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which disrupts membrane integrity and function, ultimately leading to fungal cell death.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Workflow: Synthesis to Biological Evaluation

The development of novel dichloroisothiazole-based therapeutic agents follows a structured workflow, from initial synthesis to biological characterization.

Caption: A typical experimental workflow for dichloroisothiazole drug discovery.

Conclusion

Dichloroisothiazole compounds represent a versatile scaffold for the development of new therapeutic agents, particularly in the area of antifungal and antimicrobial research. A thorough understanding of their physicochemical properties is paramount for optimizing their drug-like characteristics. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of these compounds. Furthermore, elucidating their mechanisms of action, such as the inhibition of essential enzymes and biosynthetic pathways, provides a rational basis for the design of more potent and selective drug candidates. Continued research into this fascinating class of heterocyclic compounds holds significant promise for addressing unmet medical needs.

References

- 1. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemnet.com]

- 2. 4,5-Dichloro-2-octyl-isothiazolone synthesis - chemicalbook [chemicalbook.com]

- 3. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]

- 4. Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00112A [pubs.rsc.org]

- 5. 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 7. onepetro.org [onepetro.org]

- 8. researchgate.net [researchgate.net]

- 9. content.ampp.org [content.ampp.org]

- 10. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 4,5-Dichloroisothiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 4,5-Dichloroisothiazole-3-carboxylic acid. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical Identification and Properties

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄HCl₂NO₂S | [1][2] |

| Molecular Weight | 198.03 g/mol | [1][2] |

| CAS Number | 131947-13-2 | [1] |

| Appearance | Solid powder (typical for similar compounds) | General Knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Computed XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Toxicological Profile and Hazard Identification

Isothiazole derivatives are known for their potent biological activity, which also contributes to their toxicological profile. They are often classified as skin and respiratory irritants.[3][4]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | Harmful if swallowed. |

| Acute Toxicity, Dermal | 4 | Harmful in contact with skin. |

| Skin Irritation | 2 | Causes skin irritation. |

| Eye Irritation | 2 | Causes serious eye irritation. |

| Acute Toxicity, Inhalation | 4 | Harmful if inhaled. |

| Specific target organ toxicity – single exposure | 3 | May cause respiratory irritation. |

| Source:[5] |

The primary mechanism of toxicity for many isothiazolinones involves the inhibition of enzymes, particularly those with thiol groups, which can disrupt cellular function.[3] A significant concern with this class of compounds is their potential to act as strong skin sensitizers, which can lead to allergic contact dermatitis.[3][4]

Experimental Protocols

The following protocols are generalized for handling hazardous chemical powders and should be adapted to specific laboratory conditions and risk assessments.

3.1. Protocol for Weighing and Handling of 4,5-Dichloroisothiazole-3-carboxylic Acid Powder

-

Preparation and Engineering Controls:

-

Conduct all manipulations of the dry powder within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6][7]

-

Ensure that an eyewash station and safety shower are readily accessible.

-

Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

-

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, long pants, and closed-toe shoes.

-

Don appropriate chemical-resistant gloves (e.g., nitrile). Check glove compatibility charts.

-

Wear safety goggles or a face shield to protect the eyes.[8]

-

-

Weighing Procedure:

-

If the balance cannot be placed inside a fume hood, tare a sealed container (e.g., a vial with a cap).[8]

-

Inside the fume hood, carefully transfer the required amount of 4,5-Dichloroisothiazole-3-carboxylic acid into the tared container using a clean spatula.[7]

-

Handle the powder gently to avoid creating dust. Transfer small amounts at a time.[7]

-

Securely close the container before removing it from the fume hood for weighing.

-

After weighing, proceed with the dissolution or further steps within the fume hood.

-

-

Post-Handling and Decontamination:

-

Wipe down the spatula and any surfaces with a damp cloth or towel, ensuring not to generate dust. Wet cleaning methods are preferred over dry sweeping.[7][8]

-

Dispose of the absorbent liner and cleaning materials in a designated hazardous waste container.

-

Thoroughly wash hands with soap and water after removing gloves.

-

3.2. Protocol for Spill Management

-

Immediate Response:

-

Alert personnel in the immediate area of the spill.

-

Evacuate the area if the spill is large or if there is a risk of significant airborne dust.

-

-

Containment and Cleanup:

-

For a small dry spill, gently cover it with an absorbent material to prevent dust from becoming airborne.

-

Carefully scoop the material into a labeled hazardous waste container.

-

For a small liquid spill (if the compound is in solution), absorb it with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

-

-

Decontamination:

-

Decontaminate the spill area using a soap and water solution, followed by a solvent rinse if appropriate (e.g., ethanol or isopropanol), ensuring the solvents are compatible with the surface.

-

Work from the outer edge of the spill towards the center to avoid spreading the contamination.[9]

-

Collect all cleanup materials in a sealed, labeled hazardous waste container.

-

-

Reporting:

-

Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

-

Visualized Workflows and Pathways

The following diagrams illustrate key decision-making processes for handling and responding to incidents involving 4,5-Dichloroisothiazole-3-carboxylic acid.

Caption: Safe handling workflow for hazardous powders.

Caption: First aid decision pathway for exposure.

Storage and Incompatibility

-